2-Chlorobenzyl 6-fluoro-4-cinnolinyl sulfide
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Overview
Description
2-Chlorobenzyl 6-fluoro-4-cinnolinyl sulfide is a chemical compound with the molecular formula C15H10ClFN2S and a molecular weight of 304.77 g/mol . This compound is characterized by the presence of a chlorobenzyl group, a fluoro substituent on the cinnoline ring, and a sulfide linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzyl 6-fluoro-4-cinnolinyl sulfide typically involves the reaction of 2-chlorobenzyl chloride with 6-fluoro-4-cinnolinethiol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzyl 6-fluoro-4-cinnolinyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluoro or chloro substituents using reducing agents like lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, potassium carbonate, sodium hydroxide, dichloromethane, and toluene.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
2-Chlorobenzyl 6-fluoro-4-cinnolinyl sulfide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 2-Chlorobenzyl 6-fluoro-4-cinnolinyl sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzyl 6-fluoro-4-quinolinyl sulfide
- 2-Chlorobenzyl 6-fluoro-4-pyridinyl sulfide
- 2-Chlorobenzyl 6-fluoro-4-pyrimidinyl sulfide
Uniqueness
2-Chlorobenzyl 6-fluoro-4-cinnolinyl sulfide is unique due to the presence of the cinnoline ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
1810-23-7 |
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Molecular Formula |
C15H10ClFN2S |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methylsulfanyl]-6-fluorocinnoline |
InChI |
InChI=1S/C15H10ClFN2S/c16-13-4-2-1-3-10(13)9-20-15-8-18-19-14-6-5-11(17)7-12(14)15/h1-8H,9H2 |
InChI Key |
LDIHILQPRKEBKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CN=NC3=C2C=C(C=C3)F)Cl |
Origin of Product |
United States |
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